Cas no 17766-59-5 (1-Butanone,4-chloro-1-(3,4,5-trimethoxyphenyl)-)

1-Butanone,4-chloro-1-(3,4,5-trimethoxyphenyl)- structure
17766-59-5 structure
Product Name:1-Butanone,4-chloro-1-(3,4,5-trimethoxyphenyl)-
CAS No:17766-59-5
Molecular Formula:C13H17ClO4
Molecular Weight:272.724683523178
CID:135986

1-Butanone,4-chloro-1-(3,4,5-trimethoxyphenyl)- Properties

Names and Identifiers

    • 1-Butanone,4-chloro-1-(3,4,5-trimethoxyphenyl)-
    • Fmoc-3,4-dichloro-L-phenylalanine
    • Fmoc-l-3,4-dichlorophe
    • Fmoc-L-3,4-Dichlorophenylalanine
    • C22H39NO3
    • GABA-linoleamide
    • N-Linoleoyl GABA
    • RARECHEM BK PT 0117
    • FMOC-PHE(M,P-CL2)-OH
    • FMOC-PHE(3,4-DI-CL)-OH
    • FMOC-L-PHE(3,4-CL2)-OH
    • Fmoc-L-Phe(3,4-DiCl)-OH
    • FMOC-(3,4-DI-CL)-L-PHE-OH
    • N-ALPHA-FMOC-3,4-DICHLORO-L-PHENYLALANINE
    • N-ALPHA-(9-FLUORENYLMETHOXYCARBONYL)-L-3,4-DICHLOROPHENYLALANINE
    • N-ALPHA-(9-FLUORENYLMETHYLOXYCARBONYL)-L-3,4-DICHLOROPHENYLALANINE
    • (S)-3-(3,4-DICHLORO-PHENYL)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-PROPIONIC ACID
    • InChIKey: VSINVRRTOCMTHU-UHFFFAOYSA-N
    • Inchi: 1S/C13H17ClO4/c1-16-11-7-9(10(15)5-4-6-14)8-12(17-2)13(11)18-3/h7-8H,4-6H2,1-3H3
    • SMILES: C(C1=CC(OC)=C(OC)C(OC)=C1)(=O)CCCCl

Computed Properties

  • Exact Mass: 455.06900
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 7
  • Heavy Atom Count: 18

Experimental Properties

  • LogP: 5.91870
  • PSA: 75.63000
  • Boiling Point: 390.4±42.0 °C(Predicted)
  • Density: 1.148±0.06 g/cm3(Predicted)

1-Butanone,4-chloro-1-(3,4,5-trimethoxyphenyl)- Security Information

  • WGK Germany:3
  • Safety Instruction: S22
  • Storage Condition:2-8°C

1-Butanone,4-chloro-1-(3,4,5-trimethoxyphenyl)- Customs Data

  • HS CODE:29225090

1-Butanone,4-chloro-1-(3,4,5-trimethoxyphenyl)- Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AB00181-1g
Fmoc-Phe(3,4-DiCl)-OH
17766-59-5 ≥ 98 % (HPLC)
1g
$200.00 2024-04-20

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